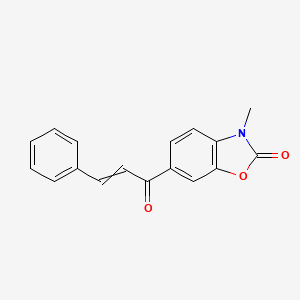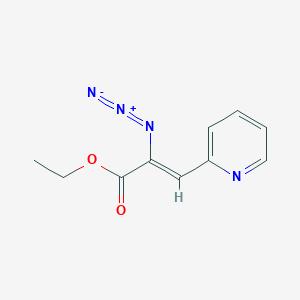![molecular formula C8H21N4OP B14430439 N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide CAS No. 83978-24-9](/img/structure/B14430439.png)
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide is an organophosphorus compound known for its unique structure and reactivity. This compound is characterized by the presence of a phosphanylidene group bonded to an acetamide moiety, with three dimethylamino groups attached to the phosphorus atom. It is a colorless liquid at room temperature and is soluble in various organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide typically involves the reaction of tris(dimethylamino)phosphine with acetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The process can be summarized as follows:
Starting Materials: Tris(dimethylamino)phosphine and acetamide.
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) at a temperature range of 0-25°C.
Procedure: Tris(dimethylamino)phosphine is slowly added to a solution of acetamide in an appropriate solvent (e.g., tetrahydrofuran or dichloromethane). The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Safety measures are implemented to handle the reactive intermediates and prevent exposure to hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form corresponding oxides.
Reduction: Can be reduced to form phosphine derivatives.
Substitution: Undergoes nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Typically carried out using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Commonly performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are conducted using halides (e.g., alkyl halides) in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Forms phosphine oxides.
Reduction: Produces phosphine derivatives.
Substitution: Yields substituted phosphanylidene acetamide derivatives.
Aplicaciones Científicas De Investigación
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its phosphanylidene group is reactive and can participate in nucleophilic and electrophilic reactions, modulating the activity of target molecules.
Comparación Con Compuestos Similares
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide is unique due to its specific structure and reactivity. Similar compounds include:
Tris(dimethylamino)phosphine: A precursor in the synthesis of this compound.
Hexamethylphosphoramide: Shares similar reactivity but differs in structure.
Phosphine oxides: Formed as oxidation products of phosphines.
These compounds share some chemical properties but differ in their specific applications and reactivity profiles.
Propiedades
Número CAS |
83978-24-9 |
|---|---|
Fórmula molecular |
C8H21N4OP |
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
N-[tris(dimethylamino)-λ5-phosphanylidene]acetamide |
InChI |
InChI=1S/C8H21N4OP/c1-8(13)9-14(10(2)3,11(4)5)12(6)7/h1-7H3 |
Clave InChI |
FUEGOSUAOGWMKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N=P(N(C)C)(N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


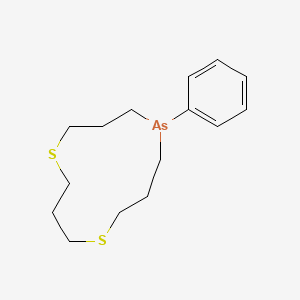
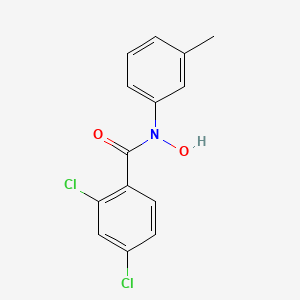
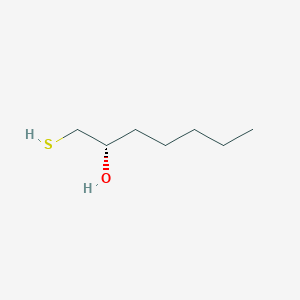
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)



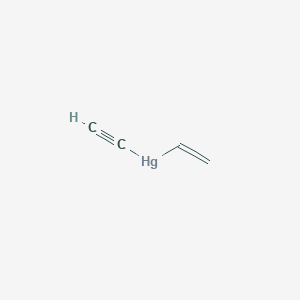
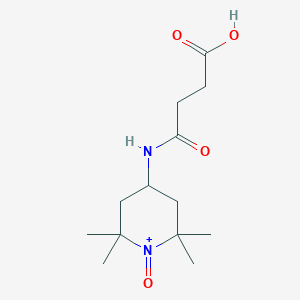
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)
